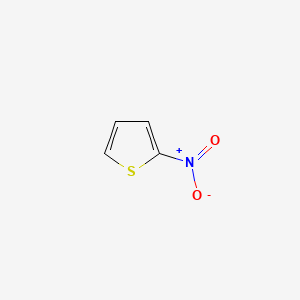
1-Éthoxynaphtalène
Vue d'ensemble
Description
1-Ethoxynaphthalene, also known as ethyl 1-naphthyl ether, is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, where an ethoxy group is attached to the first carbon of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical applications .
Applications De Recherche Scientifique
1-Ethoxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Méthodes De Préparation
1-Ethoxynaphthalene can be synthesized through the Williamson ether synthesis. This method involves the nucleophilic substitution reaction between an alkali alkoxide and an alkyl halide. The process typically follows these steps :
Deprotonation of Alcohol: An alcohol is deprotonated using sodium metal, sodium hydride, or sodium hydroxide to generate an alkoxide ion.
Nucleophilic Substitution: The alkoxide ion acts as a nucleophile and reacts with an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the ether.
For industrial production, the reaction conditions are optimized to ensure high yield and purity. The reaction is typically carried out in a solvent such as methanol or ethanol, and the temperature is controlled to favor the formation of the desired product .
Analyse Des Réactions Chimiques
1-Ethoxynaphthalene undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted under specific conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like benzil and catalysts like aluminum chloride. The major products formed depend on the reaction conditions and the reagents used .
Mécanisme D'action
The mechanism of action of 1-ethoxynaphthalene involves its interaction with molecular targets through its aromatic and ether functionalities. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Ethoxynaphthalene can be compared with other similar compounds such as:
1-Methoxynaphthalene: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Ethoxynaphthalene: The ethoxy group is attached to the second carbon of the naphthalene ring.
1-Butoxynaphthalene: Contains a butoxy group instead of an ethoxy group.
The uniqueness of 1-ethoxynaphthalene lies in its specific reactivity and the properties imparted by the ethoxy group, making it suitable for particular applications in research and industry .
Propriétés
IUPAC Name |
1-ethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWZAIZNWQFZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201402 | |
| Record name | Ethyl 1-naphthyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5328-01-8 | |
| Record name | 1-Ethoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5328-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005328018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-ETHOXYNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 1-naphthyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1-naphthyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHOXYNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPT9T4S9QZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1-ethoxynaphthalene in material science?
A1: 1-Ethoxynaphthalene serves as a crucial building block for synthesizing polymers with interesting properties. Research has shown that reacting 1-ethoxynaphthalene with ferric chloride in nitrobenzene produces a series of poly(dinaphthyl alkylene ethers) []. These polymers exhibit varying melting points, melt viscosities, densities, and impact strengths depending on the length of the alkylene group within their structure. This tunability makes them potentially valuable for various material applications.
Q2: How does the structure of 1-ethoxynaphthalene influence its reactivity in oxidative coupling reactions?
A2: The presence of the ethoxy group on the naphthalene ring significantly impacts the reactivity of 1-ethoxynaphthalene in oxidative coupling reactions like the Scholl reaction []. Studies suggest that the electron-donating nature of the ethoxy group promotes the formation of radical cation intermediates, making this pathway more favorable than the ionic mechanism []. This mechanistic insight helps predict the product distribution in these reactions. For example, 1-ethoxynaphthalene, when oxidized with benzil and aluminium chloride in anisole, forms 4,4′-diethoxy-1,1′-binaphthyl via the intermediate α-(4-methoxyphenyl)benzoin [].
Q3: Can 1-ethoxynaphthalene be utilized in biocatalytic transformations?
A3: Yes, 1-ethoxynaphthalene can act as a substrate in biocatalytic reactions involving specific enzymes. Research demonstrates the successful bioconversion of 1-ethoxynaphthalene using a combination of PhnA1A2A3A4, an aromatic dihydroxylating dioxygenase, and prenyltransferases like NphB or SCO7190 []. This combinatorial approach leads to the production of novel prenyl naphthalen-ols, some exhibiting potent antioxidant activities []. This highlights the potential of using 1-ethoxynaphthalene as a starting material for synthesizing bioactive compounds via enzymatic pathways.
Q4: Are there any spectroscopic data available for 1-ethoxynaphthalene?
A5: Yes, the electronic spectra of 1-ethoxynaphthalene have been studied both in the vapor phase and in ethanol rigid glass at 90°K []. These studies provide valuable insights into the electronic structure and transitions within the molecule, aiding in understanding its photophysical properties and reactivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















